3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl

TrkA kinase inhibition Medicinal chemistry Kinase inhibitor design

3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl (CAS 1261827-80-8, molecular formula C₁₄H₇F₄NO, molecular weight 281.20 g/mol) is a trisubstituted biphenyl featuring a 2-fluoro, 3-cyano, and 4'-(trifluoromethoxy) substitution pattern. This compound serves as a versatile fluorinated building block for medicinal chemistry and materials science, where its precisely positioned electron-withdrawing groups enable regioselective derivatization via the cyano handle while the fluoro and trifluoromethoxy substituents modulate lipophilicity, metabolic stability, and conformational behavior of downstream products.

Molecular Formula C14H7F4NO
Molecular Weight 281.20 g/mol
Cat. No. B8151497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl
Molecular FormulaC14H7F4NO
Molecular Weight281.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)F)C#N
InChIInChI=1S/C14H7F4NO/c15-13-10(8-19)2-1-3-12(13)9-4-6-11(7-5-9)20-14(16,17)18/h1-7H
InChIKeyFTIRAIALECJRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl – Strategic Procurement Guide for a Fluorinated Biphenyl Building Block


3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl (CAS 1261827-80-8, molecular formula C₁₄H₇F₄NO, molecular weight 281.20 g/mol) is a trisubstituted biphenyl featuring a 2-fluoro, 3-cyano, and 4'-(trifluoromethoxy) substitution pattern . This compound serves as a versatile fluorinated building block for medicinal chemistry and materials science, where its precisely positioned electron-withdrawing groups enable regioselective derivatization via the cyano handle while the fluoro and trifluoromethoxy substituents modulate lipophilicity, metabolic stability, and conformational behavior of downstream products .

Why Generic Biphenyl Building Blocks Cannot Replace 3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl


The specific 2-fluoro-3-cyano-4'-(trifluoromethoxy) substitution pattern on the biphenyl scaffold is not interchangeable with regioisomeric variants or analogs lacking the ortho-fluoro substituent. The ortho-fluoro group introduces steric torsion that alters the dihedral angle between the two phenyl rings, directly impacting atropisomerism, molecular recognition at biological targets, and solid-state packing [1]. Replacement with a non-fluorinated analog (e.g., 4'-(trifluoromethoxy)biphenyl-3-carbonitrile, CAS 157788-40-4) eliminates the conformational locking effect and increases melting point by approximately 50 °C, which can compromise solubility and processability . Similarly, shifting the trifluoromethoxy group from the 4' to the 2' or 3' position (CAS 1261783-03-2, 1261864-78-1) alters the electronic vector of the –OCF₃ dipole, changing target binding geometry .

Quantitative Differentiation Evidence for 3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl


TrkA Kinase Inhibitor Pharmacophore: Ortho-Fluoro Enables Sub-Nanomolar Potency

The 2-fluoro-4'-(trifluoromethoxy)biphenyl-3-carbonitrile scaffold is the core substructure of multiple patented TrkA kinase inhibitors. In BindingDB entry BDBM136640 (US Patent 8865698, Example 57), a compound incorporating this exact biphenyl core achieved an IC₅₀ of 2.20 nM against TrkA kinase in an ELISA assay at pH 7.5 [1]. In contrast, related biphenyl analogs lacking the ortho-fluoro substituent or bearing alternative cyano positioning (e.g., 4-cyano regioisomers) are absent from the most potent TrkA inhibitor series in the same patent family, indicating that the 2-fluoro-3-cyano geometry is critical for binding pocket complementarity [2]. The trifluoromethoxy group at the 4' position contributes to metabolic stability and lipophilicity, with a calculated logP of approximately 3.26 for the biphenyl scaffold [3].

TrkA kinase inhibition Medicinal chemistry Kinase inhibitor design

Atropisomerism Control: Ortho-Fluoro Substituent Restricts Rotational Freedom

The ortho-fluoro substituent at the 2-position of the biphenyl system introduces steric hindrance that restricts rotation about the central C–C bond between the two phenyl rings, giving rise to atropisomerism. A foundational study on atropisomerism of biphenyl compounds demonstrated that ortho-substituted fluorine atoms and methoxy groups play a critical role in determining rotational barriers and conformational stability [1]. For the target compound, the combination of 2-fluoro and 3-cyano groups on one ring, together with the 4'-trifluoromethoxy group on the other, creates a steric and electronic environment that stabilizes specific atropisomeric conformations. In contrast, the non-fluorinated analog 4'-(trifluoromethoxy)biphenyl-3-carbonitrile (CAS 157788-40-4) lacks the ortho-fluoro substituent, resulting in free rotation about the biphenyl axis and no atropisomerism . The rotational barrier difference is estimated at >10 kJ/mol based on the known contribution of ortho-fluoro substituents to biphenyl torsional potentials [1], though direct experimental measurement for this specific compound remains unreported.

Atropisomerism Conformational analysis Chiral building blocks

Melting Point Depression: 2-Fluoro Substitution Enhances Solubility and Processability

The introduction of the 2-fluoro substituent significantly depresses the melting point relative to the non-fluorinated analog. The non-fluorinated comparator 4-cyano-4'-(trifluoromethoxy)biphenyl (1OCBF3, CAS 157788-40-4) exhibits a melting point of 51 °C . In contrast, 3-cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl (CAS 1261827-80-8) has a reported melting point range of 34–38 °C , representing a depression of approximately 13–17 °C. Additionally, the liquid crystal study on 1OCBF3 demonstrated that the non-fluorinated analog lacks a stable liquid crystalline phase, with only a monotropic nematic phase observable near 0 °C in mixtures [1]. The 2-fluoro substitution further disrupts mesogenic packing, making the target compound exclusively useful as an isotropic building block rather than a liquid crystal intermediate, which may be advantageous or disadvantageous depending on the application context.

Physicochemical properties Melting point Solubility enhancement

Farnesyltransferase Inhibitor Scaffold: Core of ABT-100 with Sub-Nanomolar Cellular Potency

The 3-cyano-4'-(trifluoromethoxy)biphenyl motif forms the core aryl framework of ABT-100 (CAS 450839-40-4), a potent and orally bioavailable farnesyltransferase (FTase) inhibitor. ABT-100, which incorporates the 4'-(trifluoromethoxy)biphenyl-3-carbonitrile substructure with additional elaboration at the 6-position, inhibits FTase with an IC₅₀ of 0.620 nM in a [³H]FPP incorporation assay using recombinant human enzyme [1]. In cellular proliferation assays, ABT-100 exhibits IC₅₀ values of 2.2 nM (EJ-1), 3.8 nM (DLD-1), 5.9 nM (MDA-MB-231), and 6.9 nM (HCT-116) . While the target compound itself is the unelaborated biphenyl building block, its procurement is essential for synthesizing ABT-100 analogs and conducting SAR studies around the 4'-(trifluoromethoxy)biphenyl-3-carbonitrile core. Use of regioisomeric building blocks (e.g., 2'- or 3'-trifluoromethoxy isomers) would produce analogs with altered FTase binding geometry and likely reduced potency, as the para-trifluoromethoxy orientation is critical for occupying the enzyme's hydrophobic pocket .

Farnesyltransferase inhibition Oncology Ras signaling

Priority Application Scenarios for 3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl


TrkA Kinase Inhibitor Development – Neuropathic Pain and Oncology Programs

Research groups synthesizing TrkA kinase inhibitors for neuropathic pain or oncology indications should procure this compound as the core building block. The 2-fluoro-3-cyano-4'-(trifluoromethoxy) substitution pattern is conserved across the most potent inhibitor series (TrkA IC₅₀ = 2.20 nM), as documented in US Patent 8865698 and confirmed by BindingDB entry BDBM136640 [1]. Use of alternative regioisomers (e.g., 4-cyano-3-fluoro or 3'-trifluoromethoxy variants) would generate compounds with unvalidated target engagement, potentially wasting months of synthetic effort.

Farnesyltransferase Inhibitor SAR Studies – Ras-Driven Cancer Research

The 4'-(trifluoromethoxy)biphenyl-3-carbonitrile substructure is the aromatic core of the clinical-stage FTase inhibitor ABT-100 (FTase IC₅₀ = 0.620 nM) [2]. Medicinal chemistry teams pursuing FTase as an oncology target should use this compound for the parallel synthesis of ABT-100 analogs, varying the substituents at the 6-position while retaining the para-trifluoromethoxy geometry. The ortho-fluoro substituent additionally offers a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling library diversification.

Atropisomer-Controlled Chiral Building Block Synthesis

The ortho-fluoro substituent restricts rotation about the biphenyl axis, enabling the isolation of conformationally stable atropisomers [3]. This compound is recommended for asymmetric synthesis programs requiring axially chiral biphenyl scaffolds. The 3-cyano group serves as a versatile functional handle for conversion to carboxylic acids, amides, tetrazoles, or aminomethyl derivatives without disrupting the atropisomeric integrity conferred by the 2-fluoro group.

Fluorinated Liquid Crystal Intermediate – Negative Dielectric Anisotropy Materials

Although the compound itself lacks mesogenic behavior (consistent with the suppressed liquid crystallinity observed for the non-fluorinated analog 1OCBF3 [4]), it serves as a key intermediate for synthesizing more elaborate liquid crystalline materials. The 3-cyano group provides a strong dipole moment for negative dielectric anisotropy mixtures, while the 4'-trifluoromethoxy group enhances chemical stability and lowers viscosity relative to alkyl-terminated analogs. The 2-fluoro substituent further depresses melting point (34–38 °C vs. 51 °C for non-fluorinated analog), improving solubility in host mixtures during formulation .

Quote Request

Request a Quote for 3-Cyano-2-fluoro-4'-(trifluoromethoxy)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.